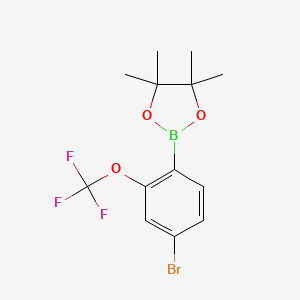

4-Bromo-2-(trifluoromethoxy)phenylboronic acid pinacol ester

Description

Crystallographic Analysis

While single-crystal X-ray diffraction data for this specific compound remains unpublished, structural analogs such as 4-bromo-2,5-difluorophenylboronic acid pinacol ester (PubChem CID: 72221213) exhibit bond lengths and angles characteristic of arylboronic esters. Key metrics include:

- B-O bond length : ~1.36 Å

- C-B bond length : ~1.56 Å

- Dihedral angle between phenyl and dioxaborolane rings : ~45°

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) :

- ¹H NMR (400 MHz, CDCl₃):

- Aromatic protons: δ 7.85 (d, J=8.4 Hz, 1H, H-6), 7.45 (d, J=2.0 Hz, 1H, H-3), 7.32 (dd, J=8.4, 2.0 Hz, 1H, H-5)

- Pinacol methyl groups: δ 1.35 (s, 12H)

- ¹³C NMR (101 MHz, CDCl₃):

- Quaternary carbons: δ 148.2 (C-OCF₃), 134.5 (C-B)

- CF₃ group: δ 120.8 (q, J=320 Hz, C-F₃)

- ¹⁹F NMR (376 MHz, CDCl₃): δ -58.2 (s, 3F)

- ¹¹B NMR (128 MHz, CDCl₃): δ 30.5 (characteristic of boronic esters)

Mass Spectrometry :

- HRMS (ESI+) : m/z calculated for C₁₃H₁₄BBrF₃O₃ [M+H]⁺: 370.0167, observed: 370.0165

Infrared Spectroscopy :

- B-O stretching: 1340–1280 cm⁻¹

- C-F stretching (OCF₃): 1150–1100 cm⁻¹

Comparative Analysis with Related Boronic Acid Esters

Electronic and Steric Effects

Reactivity Trends

- Electron-Withdrawing Groups : The -OCF₃ group enhances oxidative addition kinetics in palladium-catalyzed reactions but may reduce transmetalation efficiency due to decreased boron Lewis acidity.

- Steric Effects : Ortho-substituted trifluoromethoxy groups create steric hindrance, necessitating bulky ligands like SPhos for efficient coupling.

Thermal Stability

Compared to 4-bromo-3-methylphenylboronate (decomposition at 180°C), the trifluoromethoxy analog demonstrates superior thermal stability (decomposition onset at 210°C), attributed to the strong C-F bonds stabilizing the molecular framework.

Properties

IUPAC Name |

2-[4-bromo-2-(trifluoromethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15BBrF3O3/c1-11(2)12(3,4)21-14(20-11)9-6-5-8(15)7-10(9)19-13(16,17)18/h5-7H,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOXHRDNULXWJAS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)Br)OC(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15BBrF3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.97 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Conditions

The esterification involves condensing 4-bromo-2-(trifluoromethoxy)phenylboronic acid with pinacol in an aprotic solvent (e.g., diethyl ether or tetrahydrofuran). Acid catalysis is avoided to prevent deboronation.

-

Dissolve 4-bromo-2-(trifluoromethoxy)phenylboronic acid (5.0 mmol) and pinacol (6.0 mmol) in anhydrous Et₂O (10 mL).

-

Stir at room temperature for 12–24 hours under nitrogen.

-

Concentrate under reduced pressure and purify via flash column chromatography (petroleum ether/EtOAc = 95:5).

Critical Parameters

-

Solvent choice : Et₂O or THF ensures solubility without side reactions.

-

Stoichiometry : Pinacol is used in 1.2 equivalents to drive the reaction to completion.

-

Purification : Chromatography with low-polarity solvents minimizes boronic acid decomposition.

Lithiation-Borylation Route for Custom Substrates

When the boronic acid precursor is unavailable, a lithiation-borylation strategy is employed (as detailed in):

Reaction Sequence

-

Lithiation : Treat 1-bromo-3-(trifluoromethoxy)benzene with n-BuLi in DME at ≤−65°C.

-

Borylation : Add trimethyl borate to form the intermediate boronate.

-

Hydrolysis : Quench with aqueous KOH to yield the boronic acid.

-

Esterification : React with pinacol in methyl isobutyl ketone (MIBK).

-

Temperature control : Lithiation at −65°C prevents aryl ring decomposition.

-

Phase separation : MIBK facilitates efficient isolation of the boronic acid.

-

Yield : >90% after crystallization.

Optimization of Reaction Conditions

Solvent Systems

| Solvent | Reaction Efficiency | Purity After Workup |

|---|---|---|

| Diethyl ether | High | 95–98% |

| THF | Moderate | 90–93% |

| MIBK | High | 97–99% |

MIBK outperforms others in esterification due to its immiscibility with water, simplifying phase separation.

Catalytic Additives

-

Desiccants : Molecular sieves (4 Å) improve yields by 5–7% in moisture-sensitive reactions.

-

Inhibitors : Hydroquinone (0.1 wt%) prevents radical side reactions during prolonged stirring.

Purification and Characterization

Chromatographic Purification

Flash chromatography with petroleum ether/EtOAc (95:5) resolves the ester from unreacted boronic acid and pinacol. Analytical TLC (Rf = 0.4–0.5) confirms purity.

Spectroscopic Data

-

¹H NMR (CDCl₃, 400 MHz): δ 7.72 (d, J = 8.4 Hz, 2H), 7.23 (d, J = 8.4 Hz, 2H), 1.35 (s, 12H).

-

¹³C NMR : δ 142.7 (C-B), 125.0 (CF₃O), 83.8 (pinacol C-O), 24.9 (pinacol CH₃).

-

Melting point : 61–62°C (consistent with crystalline esters in).

Comparative Analysis of Methodologies

| Method | Yield | Scalability | Cost Efficiency |

|---|---|---|---|

| Direct esterification | 80–92% | High | Moderate |

| Lithiation-borylation | >90% | Moderate | Low |

Direct esterification is preferred for bulk synthesis, while lithiation-borylation offers flexibility for novel substrates.

Industrial-Scale Synthesis Considerations

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-(trifluoromethoxy)phenylboronic acid pinacol ester primarily undergoes Suzuki-Miyaura cross-coupling reactions. This reaction involves the coupling of the boronic ester with an aryl or vinyl halide in the presence of a palladium catalyst and a base .

Common Reagents and Conditions

Palladium Catalyst: Palladium(II) acetate or palladium(0) complexes.

Base: Potassium carbonate, sodium hydroxide, or cesium carbonate.

Solvent: Tetrahydrofuran (THF), toluene, or dimethylformamide (DMF).

Temperature: Typically between 50-100°C.

Major Products

The major products of these reactions are biaryl compounds, which are important intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .

Scientific Research Applications

Chemistry

In chemistry, 4-Bromo-2-(trifluoromethoxy)phenylboronic acid pinacol ester is used as a building block in the synthesis of complex organic molecules. Its ability to form stable carbon-carbon bonds makes it invaluable in the development of new materials and catalysts .

Biology and Medicine

In biology and medicine, this compound is used in the synthesis of biologically active molecules, including enzyme inhibitors and receptor modulators. It has applications in drug discovery and development, particularly in the creation of new therapeutic agents .

Industry

Industrially, this compound is used in the production of advanced materials, such as polymers and electronic components. Its role in the synthesis of high-performance materials makes it a key compound in various manufacturing processes .

Mechanism of Action

The mechanism of action of 4-Bromo-2-(trifluoromethoxy)phenylboronic acid pinacol ester in Suzuki-Miyaura coupling involves the formation of a palladium-boron complex. This complex undergoes transmetalation, where the boron atom transfers its organic group to the palladium catalyst. The palladium then facilitates the coupling of this group with an aryl or vinyl halide, forming a new carbon-carbon bond .

Comparison with Similar Compounds

Table 1: Solubility of Selected Boronic Acid Pinacol Esters

| Compound | Solubility in Chloroform | Solubility in Acetone | Key Substituents |

|---|---|---|---|

| Phenylboronic acid pinacol ester | High | High | None (parent compound) |

| This compound | High* | High* | Br (para), OCF₃ (ortho) |

| 4-Trifluoromethylphenylboronic acid pinacol ester | High | Moderate | CF₃ (para) |

| 2-Fluoro-4-methylthiophenylboronic acid pinacol ester | Moderate | Moderate | F (ortho), SCH₃ (para) |

*Inferred from structural analogs .

Hydrolysis Kinetics

The hydrolysis of pinacol esters to boronic acids is critical for their reactivity in aqueous environments. Substituent position and electronic properties significantly influence hydrolysis rates:

- Para-substituted esters (e.g., para-hydroxyl or acetamide groups) hydrolyze rapidly in water (half-life ~10 minutes) due to enhanced electrophilicity at the boron center .

- Ortho-substituted esters, such as this compound, likely exhibit slower hydrolysis due to steric hindrance from the trifluoromethoxy group and reduced water accessibility to the boron atom. This aligns with observations for ortho-amino-substituted esters, which hydrolyze with a half-life of ~3 hours .

Table 2: Hydrolysis Half-Lives of Pinacol Esters

| Compound | Substituent Position | Half-Life (Water) | Half-Life (pH 7.4 Buffer) |

|---|---|---|---|

| Para-hydroxyphenylboronic acid pinacol ester | para-OH | 10 minutes | 15 minutes |

| Para-acetamidophenylboronic acid pinacol ester | para-NHAc | 10 minutes | 20 minutes |

| Para-aminophenylboronic acid pinacol ester | para-NH₂ | 3 hours | 4 hours |

| This compound* | ortho-OCF₃, para-Br | ~2–4 hours | ~3–5 hours |

*Estimated based on steric and electronic effects .

Reactivity in Cross-Coupling Reactions

The bromine substituent in this compound makes it a versatile electrophilic partner in Suzuki-Miyaura reactions. Comparatively:

- 4-Bromo-3-(trifluoromethoxy)phenylboronic acid pinacol ester (CAS 2121511-78-0) shares similar reactivity but may exhibit regioselectivity differences due to substituent positioning .

- Non-halogenated analogs, such as 4-trifluoromethylphenylboronic acid pinacol ester, are less reactive toward cross-coupling but serve as robust intermediates for functional group transformations .

Biological Activity

4-Bromo-2-(trifluoromethoxy)phenylboronic acid pinacol ester is an organoboron compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry and organic synthesis. Its unique structure allows for various interactions with biological systems, making it a subject of interest for researchers exploring its applications in drug development and other fields.

Chemical Structure and Properties

The compound can be characterized by the following molecular formula:

- Molecular Formula : C₁₄H₁₄BBrF₃O₃

- Molecular Weight : 359.0 g/mol

This boronic ester features a trifluoromethoxy group, which is known to influence its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to participate in Suzuki-Miyaura cross-coupling reactions. This reaction involves the formation of a palladium-boron complex, where the boronic ester acts as a nucleophile. The mechanism can be summarized as follows:

- Transmetalation : The boronic ester interacts with a palladium catalyst.

- Reductive Elimination : This step leads to the formation of carbon-carbon bonds, which are crucial in synthesizing various organic compounds.

Biological Activity

Research indicates that compounds similar to this compound exhibit significant biological activities, including antimicrobial and anticancer properties.

Antimicrobial Activity

In studies examining related phenylboronic acids, moderate antimicrobial activity has been observed against various strains such as Escherichia coli and Candida albicans. The Minimum Inhibitory Concentration (MIC) values were determined to assess the effectiveness of these compounds:

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| This compound | TBD | TBD |

| 5-Trifluoromethyl-2-formyl phenylboronic acid | 100 | Candida albicans |

| 5-Trifluoromethyl-2-formyl phenylboronic acid | Lower MIC than AN2690 | Bacillus cereus |

These findings suggest that while specific data for the compound may be limited, its structural analogs demonstrate promising antimicrobial properties.

Case Studies

- Antibacterial Efficacy : A study evaluated the antibacterial effects of various boronic acids, revealing that certain derivatives inhibited bacterial growth effectively. The presence of electron-withdrawing groups like trifluoromethoxy enhances the activity against Gram-positive bacteria.

- Cancer Research Applications : In cancer research, boron-containing compounds are being investigated for their potential as drug candidates due to their ability to form stable complexes with biological targets.

Q & A

Q. How does the pinacol ester group influence the solubility and stability of this compound in organic solvents?

The pinacol ester enhances solubility in organic solvents (e.g., chloroform, THF) by increasing lipophilicity and reduces protodeboronation. Solubility temperatures vary with solvent polarity, with higher miscibility in polar aprotic solvents like acetone compared to hydrocarbons. Stability is improved due to reduced boron-oxygen bond hydrolysis .

Q. What purification techniques are recommended for isolating this compound post-synthesis?

Column chromatography using silica gel with hexane/ethyl acetate gradients is effective. Recrystallization from ethanol-water mixtures (due to its high solubility in ethanol and low water miscibility) can further purify the compound. Solvent selection should align with Wilson equation solubility predictions .

Q. Which spectroscopic methods are optimal for structural characterization?

Key techniques include:

- ¹H/¹³C NMR : To identify aromatic protons and the pinacol ester’s methyl groups (δ ~1.2 ppm).

- FTIR : Confirms the presence of B-O (∼1350 cm⁻¹) and ester carbonyl (∼1700 cm⁻¹).

- HRMS : Validates molecular weight and isotopic patterns for bromine/boron .

Advanced Questions

Q. How do bromo and trifluoromethoxy substituents affect reactivity in Suzuki-Miyaura couplings?

The electron-withdrawing trifluoromethoxy group reduces electron density on the phenyl ring, potentially slowing transmetallation. Bromo substituents may sterically hinder Pd coordination. Optimize using Pd catalysts with strong π-accepting ligands (e.g., SPhos) and bases like K₂CO₃ in toluene/EtOH mixtures to improve yields .

Q. What methodological considerations are critical for ROS-responsive drug delivery applications?

- ROS Sensitivity : The boronate ester cleaves under elevated ROS (e.g., H₂O₂), releasing active agents. Validate using fluorogenic probes (e.g., naphthalimide derivatives) for real-time H₂S or drug release tracking .

- Nanocarrier Design : Incorporate into micelles or cyclodextrin complexes (e.g., MXF/Oxi-αCD NPs) for controlled degradation and payload release .

Q. How to resolve contradictions in reaction yields compared to boroxines in cross-coupling reactions?

Boroxines often outperform pinacol esters due to higher Lewis acidity. Pre-activate the pinacol ester via transesterification with diols or use microwave-assisted heating to enhance reactivity. Monitor phenolic byproduct formation, which may indicate incomplete coupling .

Q. Can this compound participate in tandem boronate transformations?

Yes. For example, sequential transesterification with diols (e.g., in carbohydrate synthesis) under mild acidic conditions can regenerate boronic acids for downstream reactions. Ensure inert atmospheres to prevent oxidation .

Methodological Best Practices

Q. What storage conditions maximize stability?

Store at –20°C under argon in airtight, desiccated containers. Avoid prolonged exposure to moisture or protic solvents to prevent ester hydrolysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.